10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid - 871826-47-0

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid

Catalog Number: EVT-1173791
CAS Number: 871826-47-0
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
10(S),17(S)-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, also known as Protectin DX (PDX), is a dihydroxydocosahexaenoic acid that is a natural isomer of protectin D1 . It is a docosahexaenoic acid (DHA) metabolite .

Synthesis Analysis

The compound is produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . A one-step method of synthesis by soybean lipoxygenase has been described .

Molecular Structure Analysis

The structure of the product was confirmed by HPLC, ultraviolet (UV) light spectrometry, GC-MS, tandem MS, and NMR spectroscopy . It has a 4Z,7Z,11E,13E,15Z,19Z geometry of the double bonds .

Chemical Reactions Analysis

10(S),17(S)-DiHDHA is formed by soybean lipoxygenase through direct oxidation of either DHA or 17(S)-hydro(pero)xydocosahexa-4Z,7Z,11Z, 13Z,15E,19Z-enoic acid .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H32O4 and an average mass of 360.487 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 559.4±50.0 °C at 760 mmHg, and a flash point of 306.2±26.6 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds .

Synthesis Analysis

While the document provided doesn't detail specific methods for chemical synthesis of 10S,17S-DiHDHA, it indicates that this compound, along with other 10,17-dihydroxydocosatrienes, can be produced via total organic and biogenic synthesis. [] The biogenic synthesis involves the action of lipoxygenases on DHA, with variations in enzyme activity and reaction conditions leading to the formation of different isomers. []

Mechanism of Action

Although the exact mechanism of action for 10S,17S-DiHDHA is not fully understood, its anti-inflammatory activity likely stems from its ability to modulate leukocyte (particularly neutrophil) activity. [, ] Research suggests that 10S,17S-DiHDHA and its isomer, PD1, can directly inhibit neutrophil transmigration, a key process in the inflammatory response. [, ] Moreover, 10S,17S-DiHDHA might act by counteracting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [] This ability to dampen the inflammatory cascade points towards its potential therapeutic relevance.

Applications
  • Alcoholic Liver Disease (ALD): In a mouse model of ALD, 10S,17S-DiHDHA levels were elevated alongside other pro-resolving mediators. This suggests a potential role in counteracting the inflammatory damage associated with ALD progression. []
  • Colitis: Studies in mice models demonstrate that 10S,17S-DiHDHA can attenuate inflammatory responses in colitis. Its ability to reduce neutrophil infiltration and the production of pro-inflammatory cytokines contributes to its protective effect. []

Protectin D1 (PD1; 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid)

  • Compound Description: Protectin D1 (PD1), also referred to as neuroprotectin D1 when produced by neural cells, is a potent anti-inflammatory and pro-resolving molecule derived from docosahexaenoic acid (DHA). [] It is generated by human neutrophils and neural tissues and exhibits various biological activities, including attenuating human neutrophil transmigration and reducing polymorphonuclear leukocyte (PMN) infiltration in peritonitis. [] PD1 exerts its anti-inflammatory effects by regulating the levels of pro-inflammatory cytokines like TNF-α and IL-6. []
  • Relevance: PD1 is a stereoisomer of 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid. Both molecules share the same chemical formula and bonding arrangement of atoms but differ in the spatial arrangement of their atoms. Specifically, they differ in the chirality at the carbon-10 alcohol group. []

Δ15-trans-Protectin D1 (isomer III)

  • Compound Description: This compound is a geometric isomer of Protectin D1 (PD1). [] Unlike PD1, Δ15-trans-Protectin D1 shows minimal biological activity in terms of anti-inflammatory effects. []
  • Relevance: This isomer is closely related to 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid as it shares the same molecular formula and is a stereoisomer of PD1. It differs from PD1, and consequently from 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, in the geometry of its conjugated triene system. []

10S,17S-dihydroxy-docosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid (isomer I)

  • Compound Description: This compound is a double dioxygenation product found in exudates. While it demonstrates some ability to block PMN infiltration, it is not as potent as PD1 and is not a major product of leukocytes. []
  • Relevance: This molecule is a structural isomer of 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid. It differs from the main compound in the position of the hydroxyl group on the carbon chain, with 18O labeling studies indicating sequential lipoxygenation in its formation compared to epoxide formation in PD1 biosynthesis. []

10S,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid (isomer VI)

  • Relevance: This isomer shares the same chemical formula as 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid and is also a stereoisomer of PD1. It differs from PD1, and therefore from 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, in the geometry of its conjugated triene system. []

Resolvin D1 (RvD1; 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid)

  • Compound Description: RvD1 is an anti-inflammatory and pro-resolving mediator generated from DHA. [] It demonstrates anti-inflammatory activity in isolated human leukocytes and in vivo mouse models. [] RvD1 is produced during the resolution phase of inflammation and contributes to the return to tissue homeostasis. [] It is found in lower concentrations in serum compared to plasma. []
  • Relevance: Like 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, RvD1 is a specialized pro-resolving mediator (SPM) derived from DHA. [] They belong to the same family of bioactive lipid mediators known as D-series resolvins. []

17R-Resolvin D1 (17R-RvD1; 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoicacid)

  • Compound Description: This compound is an isomer of Resolvin D1 (RvD1), also derived from DHA. [] Like RvD1, it is involved in the resolution phase of inflammation and contributes to restoring tissue homeostasis. []
  • Relevance: This molecule is structurally similar to 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid as it belongs to the same family of DHA-derived resolvins. It is a stereoisomer of RvD1, differing in the chirality at the C17 position. []

Resolvin D2 (RvD2; 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid)

  • Compound Description: RvD2 is a DHA-derived resolvin with anti-inflammatory and pro-resolving properties. [] It plays a role in resolving inflammation and restoring tissue homeostasis. []
  • Relevance: RvD2 belongs to the same class of DHA-derived resolvins as 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid, signifying they share a common biosynthetic pathway and exhibit overlapping biological activities. []

17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17R/S-HDHA)

  • Compound Description: This compound is a precursor in the biosynthetic pathway of resolvins derived from DHA. [] It is found in lower concentrations in serum compared to plasma, similar to other resolvins. []
  • Relevance: As a precursor to DHA-derived resolvins, 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid shares a close biosynthetic relationship with 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid. Both molecules are generated from DHA through enzymatic modifications. []

Lipoxin A4 (LXA4)

  • Compound Description: LXA4 is an arachidonic acid-derived lipid mediator with anti-inflammatory and pro-resolving properties. [, ] It plays a crucial role in actively promoting the resolution of inflammation. []
  • Relevance: LXA4 is grouped alongside 10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid as an example of an anti-inflammatory and pro-resolving lipid mediator. [, ] Although derived from a different precursor (arachidonic acid), both compounds highlight the importance of endogenous lipid mediators in regulating inflammation and its resolution. [, ]

Properties

CAS Number

871826-47-0

Product Name

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid

IUPAC Name

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1

InChI Key

CRDZYJSQHCXHEG-XLBFCUQGSA-N

SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O

Synonyms

10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
protectin DX

Canonical SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\C/C=C\CCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.